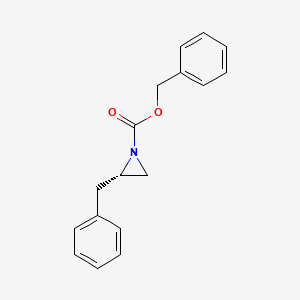

(S)-2-Benzylaziridine-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Triazole Derivatives : Research by Cansiz, Koparır, and Demirdağ (2004) involved synthesizing 4H-1,2,4-triazole-3-thiol derivatives, which are related to benzylaziridine-carboxylate compounds (Cansiz, Koparır, & Demirdağ, 2004).

Preparation of Amino Acids : Lee et al. (2001) described the synthesis of cis-3-alkylaziridine-2-carboxylates, including benzyl derivatives, used for the synthesis of various amino acids via regioselective aziridine ring openings (Lee et al., 2001).

Enantiopure Aziridine-2-Carboxamides : Morán-Ramallal, Liz, and Gotor (2007) achieved the kinetic resolution of racemates to obtain enantiopure benzylaziridine-2-carboxamides, leading to the production of enantiopure products like O-methyl-l-serine (Morán-Ramallal, Liz, & Gotor, 2007).

Carboxylation Reactions : León, Correa, and Martín (2013) developed a novel Ni-catalyzed carboxylation of benzyl halides, an approach that can be related to the functionalization of benzylaziridine-carboxylates (León, Correa, & Martín, 2013).

Synthesis of N-Acylaziridine-2-Carboxylic Acid Esters : Nakajima, Takai, Tanaka, and Okawa (1978) worked on synthesizing lithium L-aziridine-2-carboxylate and several N-acylaziridine-2-carboxylic acid esters, highlighting the versatility of these compounds (Nakajima, Takai, Tanaka, & Okawa, 1978).

Biochemical and Medicinal Applications

Enzyme Studies : Karádi et al. (2002) explored the activity of serum semicarbazide-sensitive amine oxidase (SSAO) which involved benzylamine, a compound related to benzylaziridine-carboxylate, in their study of carotid atherosclerosis (Karádi et al., 2002).

DNA Attachment on Glass : Fedurco, Romieu, Williams, Lawrence, and Turcatti (2006) used the tricarboxylate reagent benzene-1,3,5-triacetic acid (BTA) to attach DNA on surfaces, a process that may be applicable for benzylaziridine-carboxylate derivatives in biochemical applications (Fedurco, Romieu, Williams, Lawrence, & Turcatti, 2006).

Flotation Behavior in Mining : Espiritu, Naseri, and Waters (2018) investigated the flotation behavior of minerals in the presence of various collectors including benzohydroxamate, potentially relevant for benzylaziridine-carboxylate derivatives in mineral processing applications (Espiritu, Naseri, & Waters, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl (2S)-2-benzylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNEIYNSIZFAY-ATNAJCNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzylaziridine-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2720432.png)